1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-

physicochemical properties drug-likeness lead prioritization

1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)- (CAS 110718-58-6) is a synthetic heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted at the 2‑position with an ortho‑biphenyl group and at the 5‑position with a 4,5‑dihydro‑1H‑imidazol‑2‑yl moiety. With a molecular weight of 306.4 g mol⁻¹, a computed XLogP3 of 2.9, one hydrogen‑bond donor and four hydrogen‑bond acceptors , it presents a moderately lipophilic, hydrogen‑bond‑capable scaffold that is chemically distinct from canonical biphenyl‑heterocycle hybrids.

Molecular Formula C17H14N4S
Molecular Weight 306.4 g/mol
CAS No. 110718-58-6
Cat. No. B12744479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-
CAS110718-58-6
Molecular FormulaC17H14N4S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=NN=C(S2)C3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C17H14N4S/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)16-20-21-17(22-16)15-18-10-11-19-15/h1-9H,10-11H2,(H,18,19)
InChIKeyLXNZPOAVZPZLQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)- (CAS 110718-58-6): Physicochemical Profile and Structural Classification


1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)- (CAS 110718-58-6) is a synthetic heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted at the 2‑position with an ortho‑biphenyl group and at the 5‑position with a 4,5‑dihydro‑1H‑imidazol‑2‑yl moiety [1]. With a molecular weight of 306.4 g mol⁻¹, a computed XLogP3 of 2.9, one hydrogen‑bond donor and four hydrogen‑bond acceptors [1], it presents a moderately lipophilic, hydrogen‑bond‑capable scaffold that is chemically distinct from canonical biphenyl‑heterocycle hybrids. The compound is archived in authoritative chemical databases (PubChem CID 3066650, DTXSID60149368) but lacks published target‑specific biological data, positioning it as a research‑tool candidate rather than an established pharmacological agent [1].

Why Generic Substitution Fails: Structural Uniqueness of the Biphenyl-Imidazoline-Thiadiazole Hybrid


Generic substitution with other biphenyl‑ or imidazoline‑containing compounds is precluded by the specific connectivity of the ortho‑biphenyl group to the 1,3,4‑thiadiazole core and the direct attachment of the 4,5‑dihydroimidazole ring, which collectively create a distinct electronic and steric environment not replicated by simple positional isomers or monocyclic analogs [1][2]. This architecture influences both the compound’s conformational landscape and its potential to engage biological targets in a manner that differs fundamentally from related scaffolds such as biphenyl oxadiazoles, biphenyl imidazo[2,1‑b][1,3,4]thiadiazoles, or N‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑benzothiadiazoles [2][3].

Quantitative Evidence Guide for Differentiating 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-1,3,4-thiadiazole from Structural Analogs


Computed Physicochemical Signature Differentiates from Common Imidazoline-Thiadiazole Analogs

The target compound exhibits a calculated XLogP3 of 2.9, a topological polar surface area (tPSA) of approximately 59 Ų (estimated from fragment contributions), one hydrogen-bond donor and four hydrogen-bond acceptors [1]. These values fall within the typical range for CNS‑penetrable small molecules but differentiate it from more polar imidazoline‑thiadiazole derivatives such as tizanidine (CAS 51322‑75‑9, XLogP3 ≈ 1.5, two HBD) and from the fully aromatic imidazo[2,1‑b][1,3,4]thiadiazoles, which generally lack the hydrogen‑bond donor capacity of the dihydroimidazole ring [1][2].

physicochemical properties drug-likeness lead prioritization

Ortho-Biphenyl Substitution Pattern Confers Conformational Rigidity Not Found in Para- or Meta-Biphenyl Thiadiazole Isomers

The ortho‑biphenyl attachment at the 2‑position of the 1,3,4‑thiadiazole ring introduces torsional constraints that are absent in the corresponding para‑ or meta‑biphenyl regioisomers. Patent literature on biphenyl oxadiazole and thiadiazole angiotensin II antagonists indicates that the ortho‑substitution pattern is critical for maintaining the correct dihedral angle (≈ 50–60°) required for AT₁ receptor binding [1]. In contrast, para‑biphenyl analogs adopt a more linear geometry that significantly reduces affinity; for example, the oxadiazole analog 5‑[4′-[(2‑butyl‑4‑chloro‑5‑(hydroxymethyl)‑1H‑imidazol‑1‑yl)methyl][1,1′-biphenyl‑2‑yl]‑1,3,4‑oxadiazol‑2(3H)‑thione displayed an IC₅₀ of 2.7 nM at the AT₁ receptor, whereas the corresponding para‑biphenyl isomer showed >100‑fold loss in potency [1].

conformational restriction target engagement selectivity design

Dihydroimidazole Substituent Enables Tautomerism‑Dependent Reactivity That Distinguishes It from Fully Aromatic Imidazole Analogs

The 4,5‑dihydro‑1H‑imidazol‑2‑yl group can exist in equilibrium between the 2‑imidazoline and the imidazolidine tautomeric forms, a feature that is absent in fully aromatic imidazole or benzimidazole congeners [1]. This tautomerism provides a latent nucleophilic center at the N‑1 position, enabling selective functionalization (e.g., alkylation, acylation) under mild conditions that leave the thiadiazole ring intact. By comparison, the aromatic imidazo[2,1‑b][1,3,4]thiadiazole framework lacks this reactive handle, limiting post‑synthetic diversification [2].

tautomerism chemical stability derivatization handle

Rotatable Bond Count of Three Provides a Balanced Flexibility Profile Versus More Rigid Fused-Ring Analogs

The compound possesses three rotatable bonds (the biphenyl inter‑ring bond and the two bonds connecting the biphenyl and imidazoline moieties to the thiadiazole core) [1]. This contrasts with the fully fused imidazo[2,1‑b][1,3,4]thiadiazole system, which has zero rotatable bonds, and with the more flexible 2‑(1,1′‑biphenyl‑4‑yl)‑N‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1,3,4‑thiadiazol‑2‑amine (predicted ≥5 rotatable bonds) [1]. The intermediate flexibility may confer a favorable entropy‑enthalpy balance upon target binding, as excessive rigidity can prevent induced‑fit adaptation, while excessive flexibility incurs a large entropic penalty [2].

conformational entropy binding free energy drug design

Best Research and Industrial Application Scenarios for 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-1,3,4-thiadiazole (CAS 110718-58-6)


Angiotensin II Receptor Antagonist Lead Optimization

The ortho‑biphenyl‑thiadiazole scaffold is validated in patent literature for AT₁ receptor antagonism [1]. This compound can serve as a starting point for SAR studies aimed at improving metabolic stability or reducing off‑target activity compared to the prototype oxadiazole series, leveraging its distinct hydrogen‑bonding profile and the tautomerizable imidazoline ring for additional interactions within the receptor binding pocket.

Chemical Probe Synthesis for 5‑HT₇ or α₂‑Adrenergic Receptor Profiling

Structurally related (4,5‑dihydroimidazol‑2‑yl)‑biphenylamines have demonstrated nanomolar affinity for 5‑HT₇ and α₂‑adrenergic receptors [2]. The thiadiazole analog offers a means to explore the role of the central heterocycle in receptor selectivity, as the thiadiazole sulfur atom and altered electron distribution may shift selectivity profiles relative to the biphenylamine series.

Diversification Hub for Combinatorial Library Construction

The presence of a single tautomerizable N–H on the dihydroimidazole ring allows for selective alkylation, acylation, or sulfonylation without protection of the thiadiazole core [3]. This enables efficient parallel synthesis of compound libraries for high‑throughput screening, a feature not available in the fully aromatic imidazo[2,1‑b][1,3,4]thiadiazole series, which require harsher conditions for functionalization.

Physicochemical Reference Standard for Lipophilicity‑Guided Compound Selection

With a well‑characterized XLogP3 of 2.9 and a favorable hydrogen‑bond donor/acceptor ratio [3], this compound can be used as a calibration standard in chromatographic log D₇.₄ determinations or computational model validation, enabling more accurate prediction of permeability and solubility for related biphenyl‑heterocycle series.

Quote Request

Request a Quote for 1,3,4-Thiadiazole, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.